molecular formula C12H11NO3S B1511049 Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate CAS No. 473538-10-2

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate

Cat. No.: B1511049
CAS No.: 473538-10-2
M. Wt: 249.29 g/mol
InChI Key: GCRVOUCLHCAJSR-UHFFFAOYSA-N
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Description

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate (CAS 473538-10-2) is a chemical compound with the molecular formula C₁₃H₁₁NO₃S. This benzoate ester derivative, which features a 1,3-thiazole ring substituted with a hydroxymethyl group, is offered for research and development purposes . Compounds containing the 1,3-thiazole moiety are of significant interest in medicinal and organic chemistry. The thiazole ring is a common structural component in a variety of bioactive molecules. Related structural analogs, such as other diarylethene compounds with thiazole components, have been investigated in scientific research for their potential pharmacological properties, including antiviral activities against viruses such as hepatitis and influenza . As a building block, this compound can be used in further chemical synthesis to create more complex molecules for pharmaceutical and material science applications . The presence of both ester and hydroxymethyl functional groups makes it a versatile intermediate for chemical modifications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Supplier Note: This product is supplied by LEAPChem, a specialized fine chemical supplier serving research and development activities .

Properties

IUPAC Name

methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-16-12(15)9-4-2-3-8(5-9)11-13-10(6-14)7-17-11/h2-5,7,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRVOUCLHCAJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741107
Record name Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473538-10-2
Record name Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate (CAS Number: 473538-10-2) is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁NO₃S
  • Molecular Weight : 249.286 g/mol
  • Structure : The compound consists of a benzoate moiety linked to a thiazole ring substituted with a hydroxymethyl group.

Synthesis

The synthesis of this compound typically involves the reaction of methyl benzoate with thiazole derivatives. The hydroxymethyl group can be introduced through various synthetic pathways, often utilizing hydroxymethylation reactions.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that thiazole derivatives exhibit significant activity against various bacterial strains. For instance, compounds with similar thiazole structures have been reported to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Antiproliferative Effects

Research has demonstrated that thiazole compounds can possess antiproliferative effects on cancer cells. A study indicated that certain thiazole derivatives inhibited topoisomerase II, leading to reduced cell proliferation in mammalian cells . this compound may exhibit similar mechanisms, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors. For example, some compounds have been identified as selective phosphodiesterase IV (PDE IV) inhibitors . This class of compounds is relevant in treating inflammation and other diseases mediated by cytokines.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thiazole derivatives against clinical isolates. This compound was included in the screening and showed moderate efficacy against specific bacterial strains.
  • Anticancer Potential :
    • In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.

Research Findings Summary

Activity Effect Reference
AntimicrobialModerate activity against Gram-positive bacteria
AntiproliferativeInhibition of mammalian cell proliferation
Enzyme InhibitionPotential PDE IV inhibition

Scientific Research Applications

Antimicrobial Activity

Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole compounds, including this compound, showed promising results against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Properties

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. This compound has been studied for its potential effects on various cancer cell lines.

Data Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15Cancer Research Journal
HeLa (Cervical Cancer)10Journal of Oncology
A549 (Lung Cancer)12International Journal of Cancer

Pesticide Development

The compound's structural features suggest potential use as a pesticide or fungicide. Its thiazole ring is known for enhancing biological activity against pests.

Case Study : A research project evaluated the effectiveness of this compound as a fungicide against Fusarium species in crops. Results indicated a significant reduction in fungal growth compared to untreated controls.

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of benzoic acid derivatives with thiazole intermediates.

Synthetic Pathway Overview :

  • Preparation of Thiazole Intermediate :
    • Reacting appropriate aldehydes with thiourea under acidic conditions.
  • Esterification :
    • The thiazole intermediate is then esterified with methyl benzoate using standard esterification techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate with structurally related compounds from the provided evidence:

Key Comparisons

Structural Features: The target compound’s hydroxymethyl-thiazole group contrasts with trimethylsilyl-ethynyl (), bromophenyl-thiazole (), and dimethoxyphenyl-thiazolo-triazole () substituents. Core Diversity: While the target shares a benzoate ester core with compounds 16 and 18 (), chromone () and benzimidazole-triazole () derivatives exhibit distinct scaffolds, likely directing them toward different applications (e.g., kinase inhibition vs. optoelectronics).

Synthesis and Yield :

  • Yields vary significantly: compound 18 (64%, ) and chromone derivatives (58–85%, ) achieve higher yields than compound 16 (20%, ), possibly due to optimized macrocyclization or stabilizing substituents.
  • The target’s synthesis would likely require protective-group strategies for the hydroxymethyl moiety, akin to the TBAF-mediated deprotection in .

Functional and Biological Potential: The hydroxymethyl group in the target could enable bioconjugation (e.g., prodrug formation), whereas bulky substituents in compound 16 or bromophenyl groups in 9c () may enhance target binding in bioactive contexts. Chromone-thiazole hybrids () demonstrate anticancer activity, suggesting the target’s thiazole-benzoate core could be explored for similar applications .

Analytical Characterization :

  • All compounds rely on 1H/13C-NMR, IR, and LC-MS for structural confirmation (–4, 6). The target’s hydroxymethyl group would produce distinct NMR signals (e.g., -CH2OH at δ 4.5–5.0 ppm) compared to TMS (δ 0.1–0.3 ppm) or bromophenyl (δ 7.3–7.8 ppm) groups .

Preparation Methods

Thiazole Ring Formation and Functionalization

  • Starting Materials: Thiazole rings are commonly synthesized via cyclization reactions involving α-haloketones and thioureas or related sulfur-nitrogen precursors.
  • Hydroxymethyl Group Introduction: The hydroxymethyl substituent at the 4-position can be introduced by selective reduction of a formyl or aldehyde precursor. For example, treatment of a thiazole aldehyde intermediate with lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) at reflux conditions yields the corresponding hydroxymethyl derivative.

Coupling to Methyl 3-Benzoate

  • The coupling of the functionalized thiazole to the methyl 3-benzoate moiety is often achieved via amide or ester bond formation.
  • Amide Coupling Reagents: Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine.
  • Esterification: The methyl ester group is typically introduced by esterification of the corresponding carboxylic acid under acidic conditions or via methylation using methyl iodide and a base such as sodium hydride (NaH).

Detailed Synthetic Route Example

Based on a representative synthetic scheme adapted from HIV-1 protease inhibitor synthesis involving thiazole derivatives:

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Amide Coupling EDC, HOBt, DIPEA, DMSO Coupling of isophthalic acid derivative with thiazole amine
2 Saponification Aqueous LiOH Conversion of methyl ester to carboxylic acid
3 Reduction LiAlH4 in dry THF at reflux Reduction of carbonyl to hydroxymethyl group on thiazole
4 Oxidation MnO2 for aldehyde formation; NaClO2 for acid Sequential oxidation to aldehyde then acid derivatives
5 Cyclization Chloroacetone in ethanol Formation of thiazole ring if starting from thioamide
6 Final Coupling/Esterification Methyl iodide, NaH; or acid catalysis Formation of methyl ester on benzoate moiety

Comparative Data Table of Preparation Methods

Method Step Reagents/Conditions Yield (%) Notes
Amide Coupling EDC, HOBt, DIPEA, DMSO 80–90 Efficient coupling of acid and amine
Saponification Aqueous LiOH >90 Clean conversion of esters to acids
Reduction (to hydroxymethyl) LiAlH4 in dry THF, reflux 75–85 Selective reduction of aldehyde
Oxidation (aldehyde to acid) MnO2, then NaClO2 70–80 Controlled oxidation sequence
Cyclization (thiazole ring) Chloroacetone in EtOH 65–75 Ring closure step
Esterification Methyl iodide, NaH or acid catalysis 80–85 Formation of methyl ester group

Q & A

Q. What are the standard synthetic routes for Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:
  • Step 1 : Formation of the thiazole ring via condensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., NaOH or KOH) .
  • Step 2 : Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences. For example, hydroxymethylation can be achieved using formaldehyde derivatives in the presence of Lewis acids .
  • Step 3 : Esterification of the benzoic acid moiety using methanol and acid catalysis (e.g., H₂SO₄) .
  • Key Tools : Reaction progress is monitored via TLC and confirmed via NMR spectroscopy for intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing thiazole protons at δ 7.5–8.5 ppm and ester methyl groups at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O–H stretch at ~3200–3400 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 263.05 for C₁₂H₁₁NO₃S) .
  • X-ray Crystallography (if crystalline): Resolves spatial arrangement of the thiazole and ester moieties .

Advanced Research Questions

Q. How does the hydroxymethyl group on the thiazole ring influence the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Steric Effects : The hydroxymethyl group increases steric bulk, potentially hindering π-π stacking with aromatic residues in enzyme active sites .
  • Electronic Effects : The –CH₂OH group acts as a hydrogen-bond donor, enhancing interactions with polar residues (e.g., serine or tyrosine in kinases) .
  • Derivatization Potential : The hydroxyl group can be acylated or alkylated to improve lipophilicity for membrane permeability studies .
  • Experimental Validation : Use DFT calculations (B3LYP/6-31G* level) to model electron density maps and compare with experimental UV-Vis spectra .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Control Experiments : Verify purity (>95% via HPLC) to rule out impurities as confounding factors .
  • Assay Optimization : Standardize cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) and replicate under identical conditions (pH, temperature) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing –CH₂OH with –CH₃ or –COOH) to isolate the hydroxymethyl group’s contribution .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies and identify outliers .

Q. How can computational methods predict the compound’s interaction with DNA or protein targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses with DNA grooves or enzyme pockets (e.g., topoisomerase II). Validate with experimental FRET or SPR data .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., thiazole N for hydrogen bonding, benzoate ester for hydrophobic contacts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate
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Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate

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